Borane-trimethylamine complex
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Overview
Description
Borane-trimethylamine complex is a chemical compound with the molecular formula C₃H₁₂BN. It is known for its unique properties and applications in various fields of science and industry. This compound is often used as a reducing agent and has significant importance in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Borane-trimethylamine complex can be synthesized through the reaction of trimethylamine with borane. The reaction typically involves the use of sodium borohydride as a reducing agent. The process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as sublimation .
Chemical Reactions Analysis
Types of Reactions: Borane-trimethylamine complex undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of ketones and Schiff bases.
Hydroboration: It participates in the hydroboration of alkenes, adding boron and hydrogen across the double bond.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ether, tetrahydrofuran.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation.
Major Products:
Alcohols: From the reduction of ketones.
Organoboranes: From hydroboration reactions.
Scientific Research Applications
Borane-trimethylamine complex has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in hydroboration reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its reducing properties.
Industry: Utilized in the production of catalysts and in material science.
Mechanism of Action
The mechanism by which Borane-trimethylamine complex exerts its effects involves the transfer of hydride ions (H⁻) to substrates. This transfer reduces the substrate, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups in ketones and double bonds in alkenes .
Comparison with Similar Compounds
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Borane-pyridine complex
Comparison: Borane-trimethylamine complex is unique due to its stability and ease of handling compared to other borane complexes. It offers a safer and more convenient option for hydroboration and reduction reactions, making it a preferred choice in many applications .
Properties
IUPAC Name |
(trimethylazaniumyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12BN/c1-5(2,3)4/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVSXUGMDCAISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12BN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75-22-9 |
Source
|
Record name | Trimethylamineborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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